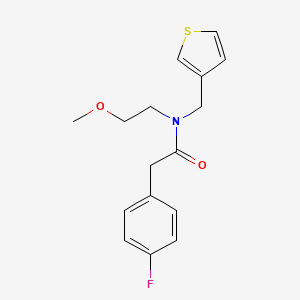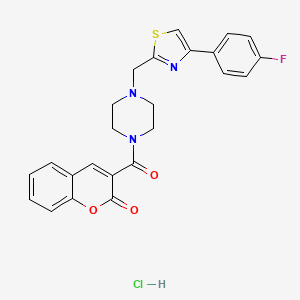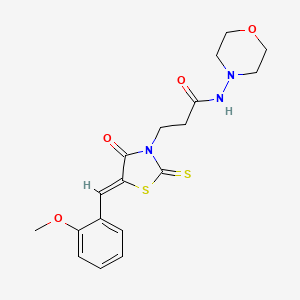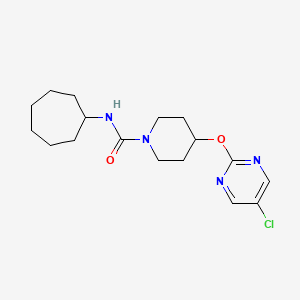
2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves reactions with isocyanates, isothiocyanates, or aldehydes to introduce sulfonamide functionality. For instance, reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates have led to various benzothiadiazine dioxides, indicating a route for synthesizing complex sulfonamide derivatives through careful selection of reactants and conditions (Chern et al., 1990).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. Studies on compounds like 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide have demonstrated the effectiveness of these techniques in characterizing the crystal structure, as well as in performing theoretical calculations for predicting molecular properties (Ceylan et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including condensation, substitution, and hydrolysis, leading to diverse derivatives with specific properties. For example, the reaction of N-hydroxybenzenesulfonamides with aldehydes forms benzothiadiazine dioxides, showcasing the reactivity of sulfonamides under different conditions (Wei et al., 1966).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Investigations into compounds like N-aryl-2,5-dimethoxybenzenesulfonamides have highlighted the importance of weak intermolecular interactions in determining the supramolecular architecture and, consequently, the physical properties (Shakuntala et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure of sulfonamide compounds. Studies have explored the kinetics and mechanisms of decomposition reactions, providing insights into the stability and reactivity of sulfonamides in various conditions (Bonner & Ko, 1992).
Scientific Research Applications
Cyclooxygenase Inhibition
A study highlighted the synthesis and evaluation of a series of benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase enzymes. This research is significant in understanding the application of compounds like 2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide in the context of cyclooxygenase inhibition, which is crucial in developing treatments for conditions like arthritis and pain management (Hashimoto et al., 2002).
Antimicrobial Activity
A novel compound similar in structure to the one was synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of benzenesulfonamide derivatives in antimicrobial applications (Vanparia et al., 2010).
Anticancer Activity
New dibenzensulfonamides were synthesized and investigated for their potential anticancer effects. The study found that these compounds induced apoptosis and autophagy pathways in tumor cells and inhibited carbonic anhydrase isoenzymes associated with cancer. This suggests the role of benzenesulfonamide derivatives in developing new anticancer drug candidates (Gul et al., 2018).
Catalysis and Chemical Reactions
Benzenesulfonamides have been used as substituents in various chemical reactions, including the oxidation of olefins and catalysis. A study demonstrated the use of a benzenesulfonamide derivative in enhancing the solubility and stability of a phthalocyanine compound, which is significant in the field of catalysis and organic synthesis (Işci et al., 2014).
Gene Expression and Antitumor Activity
Sulfonamide-focused libraries have been evaluated for their antitumor properties using cell-based screens and gene expression analysis. This research sheds light on the complex relationship between the chemical structure of sulfonamide derivatives and their biological activity in cancer treatment (Owa et al., 2002).
Photodynamic Therapy
A zinc phthalocyanine substituted with a benzenesulfonamide derivative was synthesized for use in photodynamic therapy. This compound showed high singlet oxygen quantum yield, making it a promising candidate for cancer treatment (Pişkin et al., 2020).
Computational Studies
A newly synthesized sulfonamide molecule was characterized using computational and spectroscopic techniques. This study aids in understanding the structural and electronic properties of such compounds, which is crucial in the design of new drugs and materials (Murthy et al., 2018).
properties
IUPAC Name |
2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-8-5-13(12(15)7-11(8)14)20(18,19)16-9-3-2-4-10(17)6-9/h5,7,9-10,16-17H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEPYDRBVHBTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]-2-furamide](/img/structure/B2482277.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)
![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)

![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2482287.png)

![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)

![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482297.png)
![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)